Trimethyl-(2,3,5,6-tetrafluorophenyl)silane is a silane compound characterized by the presence of a tetrafluorophenyl group. Silanes are organosilicon compounds that contain silicon-carbon bonds, and they play a crucial role in various chemical reactions and applications, particularly in materials science and organic synthesis. This specific compound is notable for its potential in synthesizing fluorinated organic compounds and as a reagent in various chemical transformations.
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane falls under the classification of organosilicon compounds, specifically as an arylsilane due to the presence of an aromatic ring (the tetrafluorophenyl group). It can also be classified as a fluorosilane, given the fluorine substituents on the phenyl ring.
The synthesis of trimethyl-(2,3,5,6-tetrafluorophenyl)silane typically involves:
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane has a molecular structure characterized by:
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane participates in several chemical reactions:
The mechanism often involves the activation of the silane by bases like potassium tert-butoxide, leading to the formation of a pentacoordinated silicon intermediate that facilitates the transfer of functional groups .
The mechanism of action for trimethyl-(2,3,5,6-tetrafluorophenyl)silane typically includes:
Kinetic studies have shown that the rate-limiting step often involves the transfer of functional groups from silicon to carbon centers in substrates .
Relevant data regarding its reactivity profile indicates that it can engage in rapid nucleophilic substitutions under appropriate conditions .
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane finds applications in:
The reaction of potassium salts derived from polyfluorinated aromatic acids (e.g., 2,3,5,6-tetrafluorobenzoic acid) with trimethylchlorosilane (TMSC1) in polar aprotic solvents constitutes a scalable route to trimethyl-(2,3,5,6-tetrafluorophenyl)silane. This proceeds via nucleophilic displacement, where the carboxylate anion acts as a leaving group, enabling attack by the trimethylsilyl anion. Key studies demonstrate that dimethylformamide (DMF) at 95°C optimizes yields (86%), while acetonitrile fails due to poor solubility [1]. The reaction exhibits broad substrate tolerance for mono- and dicarboxylic acid precursors, with diacids yielding bis(trimethylsilyl) products when using excess TMSC1 (73–80% yields) [1] [6].
Regioselectivity in silylation is achievable using fluoride-activated catalyst systems. Tris(dialkylamino)sulfonium difluorotrimethylsilicate (TASF) or cesium fluoride (CsF) generates transient pentacoordinate silicate intermediates, enhancing electrophilicity at silicon. For tetrafluorinated benzenes, K₃PO₄ in acetonitrile at 60°C suppresses over-silylation and favors para-selectivity relative to electron-withdrawing groups (e.g., CN, NO₂). This system achieves >90% selectivity for monosubstitution in decafluorobiphenyl derivatives [2] [3].
Solvent | Temperature (°C) | Yield (%) |
---|---|---|
DMF | 95 | 86 |
DMAA | 110 | 79 |
NMP | 105 | 81 |
Sulfolane | 130 | 81 |
Acetonitrile | 80 | 0 |
PdCl₂(PhCN)₂ complexes facilitate coupling between halotetrafluorobenzenes (X = Br, I) and hexamethyldisilane. This method requires phosphite ligands (e.g., P(OEt)₃) to stabilize the catalyst and suppress protodesilylation. Yields range from 60–75% for 2,3,5,6-tetrafluorophenyl derivatives but are hampered by catalyst cost and sensitivity to oxygen [1] [6]. Chloro-substituted substrates exhibit lower reactivity, necessitating higher temperatures (130–150°C) [6].
Copper(I) iodide mediates silyl transfer from disilanes (e.g., (Me₃Si)₂) to iodo- or bromotetrafluorobenzenes. The reaction proceeds via single-electron transfer (SET), forming aryl radical intermediates that combine with silyl-copper species. Limitations include moderate yields (50–65%) and competing homocoupling byproducts [6].
Decarboxylative silylation of trimethylsilyl esters (e.g., 2,3,5,6-tetrafluorobenzoate) follows first-order kinetics under argon. The rate-determining step involves nucleophile-assisted (e.g., Cl⁻ or F⁻) formation of a pentacoordinate silicon intermediate, which decomposes via C–CO₂ bond cleavage. In situ NMR studies confirm that the reaction is zero-order in nucleophile at catalytic loadings (>1 mol%) [1] [6]. Oxygen traces increase side-product formation (e.g., fluorinated biaryls) by 15–20% [6].
Solvent polarity critically influences silylation efficiency. High-polarity solvents (DMF, sulfolane) stabilize anionic transition states in SNAr pathways, while protic solvents promote hydrolysis. For decarboxylative routes, sulfolane outperforms DMF (95% vs. 89% yield) due to superior thermal stability at >130°C. Elevated temperatures (>100°C) accelerate decarboxylation but risk desilylation above 150°C [1] [2].
Nucleophile | Equivalents | Yield (%) |
---|---|---|
KF | 1.0 | 95 |
KF | 0.1 | 92 |
CsF | 0.1 | 93 |
KCl | 0.01 | 91 |
NaF | 1.0 | 20 |
2,3,5,6-Tetrafluorobenzenethiol (b.p. 152–153°C) serves as a versatile precursor. Thiolate anions undergo oxidative coupling with chlorotrimethylsilane using I₂ catalysis to form Ar–S–SiMe₃, which can be desulfurized to the aryl silane. Alternatively, nucleophilic displacement of the thiol group by Me₃Si⁻ (from Me₃SiCl/Mg) provides direct access [4].
Ni-catalyzed hydrogenation cleaves C–S bonds in tetrafluorophenyl sulfides (e.g., Ar–SMe or Ar–SPh) under H₂ (50–100 psi). This yields the parent tetrafluorobenzene, which undergoes electrochemical silylation with Me₃SiCl/Al anodes (60% yield). Pd/C-catalyzed hydrosilylation with PhSiH₃ represents an alternative desulfurization protocol [4] [6].
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